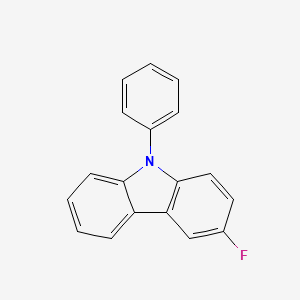

3-Fluoro-9-phenyl-9H-carbazole

Description

Significance of Carbazole (B46965) Derivatives in Organic Electronics and Materials Science

The versatility of the carbazole framework allows for its incorporation into a wide array of organic electronic devices. mdpi.comoldcitypublishing.com Carbazole-based materials are integral components in organic light-emitting diodes (OLEDs), where they can function as luminescent emitters, host materials for phosphorescent emitters, or as materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.com Their excellent hole-transporting properties also make them suitable for use in organic photovoltaic cells (solar cells) and as the active layer in organic thin-film transistors. mdpi.comub.edu The ability to modify the carbazole structure at various positions, particularly at the nitrogen atom (N-9) and at the 3, 6, and 2, 7 positions, enables the fine-tuning of their electronic and photophysical properties to meet the specific demands of these applications. mdpi.comresearchgate.net

The Role of Halogenation, Specifically Fluorine, in Modulating Carbazole Properties

The introduction of halogen atoms, and in particular fluorine, onto the carbazole skeleton is a powerful strategy for modulating its intrinsic properties. figshare.comacs.org Fluorination can significantly influence the electronic characteristics of the molecule. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices. acs.org Furthermore, the presence of fluorine can impact the planarity of the molecule and its intermolecular packing in the solid state, which in turn affects charge mobility. figshare.com In some instances, fluorination has been shown to enhance the thermal stability and influence the emission characteristics of carbazole derivatives. acs.orgresearchgate.net

Overview of 9-Phenyl-9H-Carbazole Derivatives in Contemporary Research

Among the vast family of carbazole derivatives, those bearing a phenyl group at the N-9 position, known as 9-phenyl-9H-carbazoles, have garnered significant attention in modern research. researchgate.netmdpi.com This substitution pattern offers a versatile platform for creating a diverse range of materials with tailored properties. The phenyl group can be further functionalized, allowing for the introduction of various substituents that can systematically alter the electronic and photophysical behavior of the parent carbazole core. nsf.gov These derivatives have been explored as host materials in OLEDs, as components in photosensitizers, and as building blocks for more complex conjugated systems. researchgate.netmdpi.comkobe-u.ac.jp The study of 9-phenyl-9H-carbazole derivatives continues to be a vibrant area of research, with a focus on developing new materials with enhanced performance for a variety of optoelectronic applications. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12FN |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

3-fluoro-9-phenylcarbazole |

InChI |

InChI=1S/C18H12FN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H |

InChI Key |

CDBVCJWHGFUJIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)C4=CC=CC=C42 |

Origin of Product |

United States |

Synthesis and Characterization of 3 Fluoro 9 Phenyl 9h Carbazole

The synthesis of 3-Fluoro-9-phenyl-9H-carbazole can be achieved through multi-step organic reactions. A common approach involves the palladium-catalyzed phenylation of a 3-fluorocarbazole intermediate at the 9-position. This method highlights the utility of the fluorinated carbazole (B46965) as a versatile building block in materials chemistry.

Advanced Spectroscopic and Electrochemical Characterization of 3 Fluoro 9 Phenyl 9h Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-Fluoro-9-phenyl-9H-carbazole derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the chemical environment of each nucleus can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the protons on the carbazole (B46965) and phenyl rings exhibit distinct chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the carbazole moiety typically appear in the range of δ 7.19-8.17 ppm. rsc.org The protons on the phenyl group are generally observed between δ 7.28-7.58 ppm. rsc.org The fluorine atom at the 3-position influences the chemical shifts of adjacent protons due to its electron-withdrawing nature, causing them to be deshielded.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Carbazole Protons | 7.19 - 8.17 | m | - | rsc.org |

| Phenyl Protons | 7.28 - 7.58 | m | - | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. The carbon atoms directly bonded to the fluorine atom and the nitrogen atom show characteristic chemical shifts. For this compound in CDCl₃, the carbon signals are observed across a wide range. The carbon attached to the fluorine, C-3, exhibits a doublet with a large coupling constant due to C-F coupling, appearing at approximately δ 163.4 ppm (d, J = 246.3 Hz). rsc.org Other aromatic carbons resonate between δ 109.7 and 140.5 ppm. rsc.org

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|

| C-F | 163.4 | d, J = 246.3 | rsc.org |

| Aromatic Carbons | 109.7 - 140.5 | - | rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is particularly useful for directly probing the fluorine environment. For this compound, a single resonance is typically observed in the ¹⁹F NMR spectrum. In CDCl₃, this signal appears at approximately δ -110.5 ppm. rsc.org The chemical shift can be influenced by the solvent and the presence of other substituents on the carbazole or phenyl rings. For comparison, the precursor 3-fluoro-9H-carbazole shows a ¹⁹F NMR signal at δ -110.5 ppm in the same solvent.

| Compound | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| This compound | -110.5 | CDCl₃ | rsc.org |

| 3-Fluoro-9H-carbazole | -110.5 | CDCl₃ |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. For derivatives of this compound, HRMS provides precise mass measurements, which are crucial for verifying their identity. For example, the calculated mass for a derivative like 9-phenyl-3-(trifluoromethoxy)-9H-carbazole ([M+H]⁺) is 328.0944, with an experimental value found to be 328.0945, confirming the structure. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Analysis

The electronic absorption properties of this compound derivatives are investigated using UV-Vis spectroscopy. These compounds typically exhibit absorption bands in the UV region. The parent 9-phenyl-9H-carbazole shows a major absorption band between 327–337 nm. mdpi.com Derivatives with substituents on the carbazole or phenyl rings can show shifts in their absorption maxima. For instance, some 9-phenyl-9H-carbazole derivatives display a low absorption band around 329 nm with a shoulder extending to 350 nm. nih.govresearchgate.net These absorptions are generally attributed to π–π* transitions within the carbazole moiety. mdpi.comnih.gov

| Compound | λabs (nm) | Reference |

|---|---|---|

| 9-phenyl-9H-carbazole | 327-337 | mdpi.com |

| o-carboranyl derivatives | ~329 | nih.govresearchgate.net |

Photoluminescence and Fluorescence Spectroscopy Studies

Photoluminescence (PL) spectroscopy reveals the emission properties of these compounds. 9-Phenyl-9H-carbazole itself emits at approximately 361 nm and 377 nm. mdpi.com The introduction of different substituents can tune the emission wavelengths. For example, donor-acceptor type 9-phenyl-9-phosphafluorene oxide derivatives with carbazole donors show emission maxima ranging from 383 nm to 444 nm, depending on the electron-donating or withdrawing nature of the substituent on the carbazole moiety. beilstein-journals.org Some ortho-carboranyl derivatives of 9-phenyl-9H-carbazole are weakly emissive in solution at room temperature but show intense emission around 535-545 nm in rigid states, such as in a frozen solvent or a polymer matrix. mdpi.comnih.govresearchgate.net This phenomenon is sometimes associated with aggregation-induced emission (AIE). mdpi.com

| Compound | λem (nm) | Conditions | Reference |

|---|---|---|---|

| 9-phenyl-9H-carbazole | 361, 377 | - | mdpi.com |

| PhFlOP derivative (7-Br) | 383 | Toluene | beilstein-journals.org |

| PhFlOP derivative (7-H) | 408 | Toluene | beilstein-journals.org |

| PhFlOP derivative (7-Cz-2) | 444 | Toluene | beilstein-journals.org |

| o-carboranyl derivatives | ~535 | THF at 77 K | mdpi.comresearchgate.net |

| o-carboranyl derivatives | ~545 | Film state | researchgate.net |

Quantum Yield Determinations

The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of light-emitting materials. For derivatives of 9-phenyl-9H-carbazole, the quantum yield can be significantly influenced by the nature and position of substituents, as well as the physical state of the material (solution or solid).

In a study of 9-phenyl-9H-carbazole-based luminophores, a derivative featuring a fluorine atom on the 9-phenyl ring (a closely related compound to this compound) was investigated. In a 5 wt% doped poly(methyl methacrylate) (PMMA) film, this compound exhibited a photoluminescence quantum yield of 34%. mdpi.com This value is part of a trend observed where the quantum yield increases with the electron-donating ability of the substituent on the 9-phenyl group. mdpi.com For comparison, derivatives with -H, -CH3, and -C(CH3)3 substituents showed quantum yields of 44%, 51%, and 55%, respectively, in the film state. mdpi.com In dilute solutions of toluene, the quantum yields of many 9-phenyl-9H-carbazole derivatives are often lower, with values for some substituted compounds ranging from 17% to 53% in non-doped solid films, which is significantly higher than in solution. ntu.edu.tw

| Compound Derivative | Solvent/State | Quantum Yield (Φ) |

| 9-(4-Fluorophenyl)-9H-carbazole derivative | 5 wt% doped PMMA film | 0.34 mdpi.com |

| 9-Phenyl-9H-carbazole derivative | 5 wt% doped PMMA film | 0.44 mdpi.com |

| 9-(p-tolyl)-9H-carbazole derivative | 5 wt% doped PMMA film | 0.51 mdpi.com |

| 9-(4-tert-butylphenyl)-9H-carbazole derivative | 5 wt% doped PMMA film | 0.55 mdpi.com |

This table presents data for closely related derivatives to illustrate the effect of substitution on quantum yield.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of excited states and for applications in technologies like time-resolved fluorescence imaging and organic light-emitting diodes (OLEDs).

For 9-phenyl-9H-carbazole derivatives, fluorescence lifetimes are typically in the nanosecond range. nsf.gov In a study of a 9-(4-fluorophenyl)-9H-carbazole derivative in a 5 wt% doped PMMA film, the observed fluorescence lifetime was 5.2 nanoseconds. nih.gov This is consistent with the lifetimes of other derivatives in the same study, which ranged from 5.2 to 6.8 ns. mdpi.com Time-resolved photoluminescence measurements are essential to determine these lifetimes and can reveal the presence of different decay pathways. researchgate.net For instance, the presence of a single exponential decay is indicative of a single emissive species, whereas multi-exponential decays can suggest the presence of different excited species or quenching processes. aps.org

| Compound Derivative | Solvent/State | Fluorescence Lifetime (τ) in ns |

| 9-(4-Fluorophenyl)-9H-carbazole derivative | 5 wt% doped PMMA film | 5.2 nih.gov |

| 9-Phenyl-9H-carbazole derivative | 5 wt% doped PMMA film | 6.8 mdpi.com |

| 9-(p-tolyl)-9H-carbazole derivative | 5 wt% doped PMMA film | 6.5 mdpi.com |

| 9-(4-tert-butylphenyl)-9H-carbazole derivative | 5 wt% doped PMMA film | 6.1 mdpi.com |

This table presents data for closely related derivatives to illustrate the effect of substitution on fluorescence lifetime.

Solvatochromism and Aggregation-Induced Emission Phenomena

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation, such as donor-acceptor systems. researchgate.net Carbazole derivatives often exhibit solvatochromism, with their emission spectra showing a bathochromic (red) shift as the solvent polarity increases. researchgate.net This is indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. Several 9-phenyl-9H-carbazole derivatives have been shown to exhibit AIE. mdpi.com For instance, a 9-(4-fluorophenyl)-9H-carbazole derivative that is weakly emissive in a good solvent like tetrahydrofuran (B95107) (THF) shows a significant enhancement in emission intensity in a THF/water mixture where it aggregates. mdpi.com

Time-Resolved Photoluminescence Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique to study the excited-state dynamics of fluorescent molecules. By monitoring the decay of the fluorescence intensity over time, one can gain insights into processes such as intersystem crossing, energy transfer, and non-radiative decay. acs.org

In the case of 9-phenylcarbazole (B72232) derivatives, TRPL studies can reveal the lifetimes of singlet and triplet excited states. For instance, in a study of brominated 9-phenylcarbazole derivatives, the intersystem crossing (ISC) lifetime was found to be dependent on the position of the bromine atom, ranging from 0.74 ns to 4.9 ns. aps.org The triplet exciton (B1674681) lifetime also varied with substitution. aps.org For a 9-(4-fluorophenyl)-9H-carbazole derivative, TRPL measurements in a doped film showed a fluorescence decay lifetime of 5.2 ns, which is characteristic of fluorescence from the singlet excited state. nih.gov The radiative decay constant (k_r) and non-radiative decay constant (k_nr) can be calculated from the quantum yield and fluorescence lifetime, providing a more detailed picture of the photophysical processes. For the fluorinated derivative in a doped film, the radiative decay rate was calculated to be 6.5 x 10^7 s⁻¹, while the non-radiative decay rate was 1.3 x 10^8 s⁻¹. mdpi.com

| Parameter | 9-(4-Fluorophenyl)-9H-carbazole derivative in doped film |

| Fluorescence Lifetime (τ) | 5.2 ns nih.gov |

| Quantum Yield (Φ) | 0.34 mdpi.com |

| Radiative Decay Rate (k_r) | 6.5 x 10^7 s⁻¹ mdpi.com |

| Non-radiative Decay Rate (k_nr) | 1.3 x 10^8 s⁻¹ mdpi.com |

This table presents data for a closely related derivative to illustrate the time-resolved photoluminescence dynamics.

Cyclic Voltammetry (CV) and Advanced Electrochemistry

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of molecules and to determine their frontier molecular orbital (HOMO and LUMO) energy levels. ntu.edu.tw

The cyclic voltammogram of a 9-phenyl-9H-carbazole derivative typically shows an oxidation wave corresponding to the removal of an electron from the HOMO. The potential at which this occurs (the oxidation potential) is influenced by the substituents on the carbazole and phenyl rings. ntu.edu.tw For many 3,6-substituted carbazoles, the oxidation process is reversible, meaning the generated radical cation is stable on the timescale of the CV experiment. ntu.edu.tw However, for carbazoles with unsubstituted 3 and 6 positions, the oxidation can be irreversible due to the dimerization of the radical cations. ntu.edu.tw

For a series of 9-phenylcarbazoles, the oxidation potentials (E_1/2) were found to vary with substitution. For example, 3,6-dibromo-9-phenyl-9H-carbazole shows a reversible oxidation at +1.53 V. ntu.edu.tw The presence of electron-withdrawing groups like fluorine is expected to increase the oxidation potential, making the compound more difficult to oxidize.

The HOMO and LUMO energy levels are crucial for designing materials for electronic devices as they determine the charge injection and transport properties. These energy levels can be estimated from cyclic voltammetry data. The HOMO level is typically calculated from the onset oxidation potential (E_ox^onset) using an empirical formula relative to a reference electrode (e.g., ferrocene/ferrocenium, Fc/Fc⁺). A common equation is:

E_HOMO = - (E_ox^onset - E_1/2(Fc/Fc⁺) + 4.8) eV

The LUMO level can be estimated from the onset reduction potential (E_red^onset) if a reversible reduction is observed. Alternatively, it can be calculated from the HOMO level and the optical bandgap (E_g^opt), which is determined from the onset of the UV-Vis absorption spectrum:

E_LUMO = E_HOMO + E_g^opt

| Compound Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) |

| 9-Phenyl-9H-carbazole derivatives | -5.5 to -6.0 ntu.edu.twresearchgate.net | -2.0 to -2.5 |

| Fluorinated Carbazole derivatives (theoretical) | Lowered by ~0.3 eV compared to non-fluorinated analogues | Lowered compared to non-fluorinated analogues |

This table provides typical energy level ranges for related compounds to infer the expected properties of this compound.

Electropolymerization Behavior of Fluoro-phenyl-carbazole Monomers

The electropolymerization of carbazole monomers is a versatile method for creating thin, conductive polymer films directly onto electrode surfaces. mdpi.commdpi.com For 9-phenyl-9H-carbazole derivatives, the electrochemical oxidation typically initiates polymerization. The process involves the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. ntu.edu.twconicet.gov.ar

The electropolymerization of monomers like this compound is expected to proceed via oxidative coupling, primarily at the 3- and 6-positions of the carbazole ring, which are activated for electrophilic reactions. However, since the 3-position is blocked by a fluorine atom, polymerization would likely occur at the 6- and potentially the 2- or 7-positions, leading to a cross-linked polymer structure. The presence of the electron-withdrawing fluorine atom can influence the oxidation potential of the monomer. Generally, fluorination increases the oxidation potential, making the monomer more resistant to oxidation compared to its non-fluorinated counterpart. The N-phenyl group can also affect the electronic properties and the planarity of the resulting polymer, which in turn influences its conductivity and optical properties.

Cyclic voltammetry (CV) is the primary technique used to study the electropolymerization process. During repeated CV scans in a solution containing the monomer, a gradual increase in the peak currents of the redox waves is typically observed, indicating the deposition and growth of a conductive polymer film on the electrode surface. mdpi.com The onset oxidation potential is a key parameter obtained from CV, which provides information about the ease of polymerization. For instance, studies on various carbazole derivatives have shown that the monomer structure significantly impacts the onset potential. mdpi.com

| Monomer | Onset Potential (V vs. Ag/AgCl) | Polymer Film Color (Neutral State) | Polymer Film Color (Oxidized State) | Reference |

| 3,6-di(2-thienyl)carbazole (DTC) | 0.82 | - | - | mdpi.com |

| 2,7-bis(carbazol-9-yl)-9,9-spirobifluorene (S2CBP) | 0.99 | Gray | Foliage Green | mdpi.com |

| 3,6-bis(N-carbazole)-N-ethylcarbazole (PCEC) | 0.94 | - | - | mdpi.com |

| 9-phenylcarbazole | ~1.1 (vs. SCE) | - | - | ntu.edu.tw |

This table presents data for related carbazole derivatives to illustrate the range of electrochemical properties.

X-ray Diffraction Crystallography (Single-Crystal and Powder)

For example, the crystal structure of 1-(4-Fluorobenzoyl)-9H-carbazole reveals a nearly planar carbazole moiety with the fluorinated phenyl ring twisted out of this plane. mdpi.com In another related compound, ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, the carbazole ring system is also largely planar, with significant dihedral angles between the carbazole plane and the attached phenyl rings. researchgate.net These findings suggest that in this compound, the carbazole core would be planar, while the N-phenyl group would be twisted relative to this plane, a common feature in N-aryl carbazoles that affects crystal packing and electronic conjugation.

Powder XRD is typically used to characterize the bulk properties of the corresponding polymer, poly(this compound). The resulting diffraction patterns can reveal the degree of crystallinity, with broad, diffuse peaks indicating an amorphous nature, which is common for electropolymerized films.

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Monoclinic | P2₁/n | Carbazole/Sulfur-bonded benzene: 79.98, Carbazole/Directly linked benzene: 53.51 | researchgate.net |

| 1-(4-Fluorobenzoyl)-9H-carbazole | - | - | Carbazole/Fluoro-substituted phenyl: 54.9 | mdpi.com |

This table showcases crystallographic data for related carbazole derivatives to infer the likely structural characteristics of this compound.

Spectroelectrochemical Techniques for Real-Time Analysis

Spectroelectrochemistry combines electrochemical and spectroscopic methods to provide real-time information about the changes in a molecule's electronic structure as it undergoes redox reactions. This is particularly useful for studying the properties of conjugated polymers, which often exhibit distinct color changes (electrochromism) upon doping and de-doping.

In a typical spectroelectrochemical experiment, a thin film of the polymer, such as poly(this compound), is deposited on a transparent electrode (e.g., ITO-coated glass). The UV-Vis-NIR absorption spectrum of the film is recorded as the applied potential is varied. For polycarbazole derivatives, the neutral polymer typically absorbs in the UV region. Upon oxidation (doping), new absorption bands appear at longer wavelengths in the visible and near-infrared regions, corresponding to the formation of polarons (radical cations) and bipolarons (dications). ntu.edu.twresearchgate.net These changes in the absorption spectrum are responsible for the observed electrochromism.

The spectroelectrochemical analysis of N-phenyl-carbazole derivatives has shown that the oxidized species (cation radicals) exhibit characteristic absorption bands. ntu.edu.twconicet.gov.ar For a polymer derived from this compound, it is expected that upon electrochemical oxidation, the original π-π* transition absorption would decrease, while new bands associated with the charge carriers would emerge, leading to a visible color change. The stability of these doped states can be assessed by monitoring the reversibility of the spectral changes over multiple redox cycles.

| Polymer/Compound | Neutral State Absorption (λ_max, nm) | Oxidized State Absorption (λ_max, nm) | Observed Color Change | Reference |

| Poly(N-phenyl-carbazole) derivative | ~350 | ~400, 800 | Colorless to colored | conicet.gov.ar |

| 3,6-dibromo-9-phenylcarbazole | - | ~800 | - | ntu.edu.tw |

| P(NO₂-3Cz) | Pale Yellow | Yellow-Green to Blue | Reversible | researchgate.net |

This table provides examples of spectroelectrochemical data for related carbazole systems.

Morphological and Elemental Characterization Methods (e.g., SEM, TEM, EDS)

The morphology of a polymer film significantly impacts its performance in devices. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface and internal structure of materials at the micro- and nanoscale. Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, provides elemental composition analysis.

For electropolymerized films of poly(this compound), SEM would be used to examine the surface topography, uniformity, and porosity. The morphology of polycarbazole films can vary from smooth and compact to granular or fibrous, depending on the polymerization conditions such as the solvent, electrolyte, and electrochemical parameters (e.g., scan rate, potential limits). mdpi.comsemanticscholar.org For instance, SEM images of other polycarbazoles have revealed morphologies ranging from chain-like structures to hollow spheres. mdpi.comresearchgate.net

TEM could provide higher resolution images, potentially revealing details about the polymer chain aggregation and the presence of any ordered domains within the amorphous matrix. EDS analysis would be crucial to confirm the elemental composition of the polymer, verifying the presence and distribution of fluorine, nitrogen, and carbon, thus confirming the successful incorporation of the fluoro-phenyl-carbazole monomer into the polymer film.

Thermal Stability Investigations via Thermal Analysis Techniques

The thermal stability of a polymer is a critical parameter for its application in electronic devices, which can generate heat during operation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating thermal properties.

TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature (T_d), which is often defined as the temperature at which 5% weight loss occurs. DSC measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). A high T_g is desirable for morphological stability at elevated temperatures.

For poly(this compound), the presence of the rigid carbazole core and the phenyl group is expected to impart good thermal stability. Fluorination can further enhance thermal stability. For example, studies on poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) have shown a high decomposition temperature and glass transition temperature. diva-portal.org Similarly, a polyimide containing pendant 9-phenyl-9H-carbazole units also exhibited excellent thermal stability. nimte.ac.cn

| Polymer | Decomposition Temp. (T_d, 5% weight loss, °C) | Glass Transition Temp. (T_g, °C) | Reference |

| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) (P1) | 411 | 215 | diva-portal.org |

| 6F-BAHP-PC PI (polyimide with pendant 9-phenyl-9H-carbazole) | >500 | - | nimte.ac.cn |

| Poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] | High thermal stability | - | researchgate.net |

This table presents thermal stability data for related polymers to estimate the performance of poly(this compound).

Computational and Theoretical Investigations of Fluoro Phenyl Carbazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of carbazole-based molecules. researchgate.networldscientific.com These calculations are instrumental in predicting the ground-state properties by approximating the many-electron system's energy as a functional of the electron density. DFT methods, particularly using hybrid functionals like B3LYP or CAM-B3LYP, offer a balance between computational cost and accuracy for describing the geometries and electronic properties of these organic molecules. worldscientific.comconicet.gov.arresearchgate.net

The first step in theoretical analysis involves optimizing the molecular geometry to find the lowest energy conformation. For 9-phenyl-9H-carbazole derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and, crucially, the dihedral angle between the carbazole (B46965) and phenyl rings. conicet.gov.ar This torsional angle is a critical determinant of the degree of π-conjugation between the two moieties, which directly influences the electronic and photophysical properties. conicet.gov.ar

In related N-phenylcarbazole systems, the ground state (S₀) twist angle has been determined to be around 45°, which represents a compromise between steric hindrance and electronic stabilization. nih.gov Theoretical calculations for similar systems predict a nearly planar conformation for the carbazole unit itself, a finding that aligns with experimental X-ray diffraction data. researchgate.net Vibrational frequency calculations are subsequently performed on the optimized geometries to confirm that they represent true energy minima, indicated by the absence of imaginary frequencies. conicet.gov.ar

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior of 3-Fluoro-9-phenyl-9H-carbazole. The HOMO level is associated with the ability to donate an electron (hole-transporting capability), while the LUMO level relates to the ability to accept an electron (electron-transporting capability). The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a key parameter that correlates with the molecule's stability and the energy of its lowest electronic transition. researchgate.net

DFT calculations show that substituting a fluorine atom at the 3-position of the carbazole ring has a significant impact on the electronic properties. The strong electron-withdrawing nature of fluorine lowers the HOMO energy level, which can enhance the molecule's oxidative stability. For instance, DFT calculations on 3-fluoro-9H-carbazole indicated a HOMO level of -5.42 eV, which is 0.30 eV lower than that of the non-fluorinated parent carbazole. The LUMO, meanwhile, tends to remain localized on the carbazole π-system. In 9-phenyl-9H-carbazole derivatives, the HOMO is typically distributed over the electron-rich carbazole moiety, while the LUMO can be located on the carbazole unit or distributed across both the carbazole and phenyl rings, depending on the substituents. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 3-Fluoro-9H-carbazole | -5.42 | -1.98 | 3.44 | |

| 9H-Carbazole (Non-fluorinated) | -5.12 | -1.75 | 3.37 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely employed method. conicet.gov.artandfonline.com It is used to calculate the energies of vertical electronic transitions from the ground state, which correspond to light absorption in the UV-visible spectrum. researchgate.net Furthermore, by optimizing the geometry of the first excited singlet state (S₁), TD-DFT can predict fluorescence energies. mdpi.com

For carbazole-based donor-acceptor systems, TD-DFT calculations help to characterize the nature of the excited states. researchgate.net The lowest energy transition is often a mix of a locally excited (LE) state, corresponding to a π–π* transition within the carbazole or phenyl moiety, and an intramolecular charge transfer (ICT) state. mdpi.comaps.org Analysis of the molecular orbitals involved in these transitions reveals the extent of charge redistribution upon excitation. For example, in brominated 9-phenylcarbazole (B72232) derivatives, the S₁ state is predominantly characterized by a HOMO→LUMO transition. aps.org

Theoretical Modeling of Intramolecular Charge Transfer (ICT) in Fluorinated Carbazole Scaffolds

The architecture of this compound, featuring an electron-donating carbazole core and modifications by an electron-withdrawing fluorine atom and a π-conjugated phenyl group, is conducive to intramolecular charge transfer (ICT). nih.govmdpi.comacs.org ICT is a process where, upon photoexcitation, an electron moves from the donor part of the molecule (carbazole) to the acceptor part. This phenomenon is critical in determining the fluorescence behavior, particularly the solvatochromism, where the emission color changes with solvent polarity. nih.govresearchgate.net

Theoretical models have been developed to understand and predict ICT in N-phenylcarbazole systems. nih.govacs.org Studies on the closely related N-(4-cyanophenyl)carbazole show that an initially populated LE state acts as a precursor to the ICT state. nih.govacs.org The transition to the ICT state is ultrafast, occurring on a picosecond timescale. nih.govacs.org The energy of the ICT state, E(ICT), can be theoretically estimated from the redox potentials of the separate donor and acceptor fragments. nih.gov An ICT fluorescence becomes prominent when the energy of the ICT state is less than or equal to the energy of the lowest locally excited singlet state (E(ICT) ≤ E(S₁)). nih.govacs.org The fluorine atom at the 3-position is expected to enhance the electron-accepting character of the carbazole system, thereby influencing the energy and probability of the ICT process.

Prediction and Simulation of Photophysical and Electrochemical Behavior

Computational chemistry provides a powerful platform for the a priori prediction of the key photophysical and electrochemical properties of fluoro-phenyl-carbazole systems. By combining DFT and TD-DFT calculations, researchers can simulate UV-visible absorption and photoluminescence (PL) spectra. mdpi.comnih.gov The calculated lowest singlet excitation energy corresponds to the maximum absorption wavelength (λabs), while the energy difference between the optimized S₁ and S₀ states corresponds to the emission wavelength (λem). mdpi.com These predictions are vital for designing molecules with specific colors for display applications.

Similarly, electrochemical behavior can be predicted. The HOMO energy is directly correlated with the oxidation potential, while the LUMO energy relates to the reduction potential. researchgate.net These values are crucial for assessing the suitability of a material for use in electronic devices, as they determine the energy barriers for injecting charges (holes and electrons) from electrodes. researchgate.net For instance, the excited state oxidation potential can be calculated by adding the energy gap (estimated from the absorption onset) to the ground-state oxidation potential (from HOMO energy), providing insight into the driving force for electron transfer processes. researchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Property Prediction

While DFT is a dominant methodology, other computational techniques such as ab initio and semi-empirical methods also contribute to the understanding of electronic properties. nih.govlibretexts.org

Ab Initio Methods: These methods solve the Schrödinger equation from "first principles" without using experimental data for parameterization. libretexts.org Techniques like Hartree-Fock (HF) and more advanced correlated methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate results. researchgate.net However, their high computational cost limits their application primarily to smaller molecular systems. libretexts.org They are essential when dealing with novel electronic environments where DFT functionals or semi-empirical parameters may not be reliable. libretexts.org

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data or higher-level computations. libretexts.orgresearchgate.net Methods like AM1, PM3, or ZINDO are computationally much faster than DFT or ab initio methods, making them suitable for screening large molecules or studying large systems like polymers. researchgate.net They can effectively treat valence electrons to explore electronic transitions and other properties. libretexts.org However, their reliability depends on the quality of the parameterization, and they may be less accurate for molecules that differ significantly from the compounds used in their development. libretexts.org For example, the ZINDO method has been used to examine the electronic properties of Poly(N-vinylcarbazole). researchgate.net

Structure Property Relationship Studies in 3 Fluoro 9 Phenyl 9h Carbazole Derivatives

Influence of Fluorine Substitution Position on Optoelectronic Characteristics

The position of fluorine substitution on the carbazole (B46965) framework is a critical determinant of the optoelectronic properties of the resulting derivatives. rsc.org Fluorine's high electronegativity and small size allow it to significantly modulate the electronic structure without introducing substantial steric hindrance. rsc.org

Studies on carbazole-based organic dyes have shown that the specific placement of fluorine atoms is crucial for controlling both optical and electrochemical properties. rsc.org For instance, fluorine substitution can lead to a redshift in the absorption spectra and a reduction in the band gap. rsc.org In a series of organic dyes with a carbazole donor and a phenylene spacer, an ortho-fluoro substituted dye demonstrated superior electron injection dynamics compared to its non-fluorinated and meta-fluoro substituted counterparts. rsc.org This enhancement was attributed to the favorable electronic effects of the ortho-fluorine, leading to improved power conversion efficiency in dye-sensitized solar cells. rsc.org

Electronic Effects of Fluorine on Redox Potentials and Energy Level Alignment

Fluorine substitution is a powerful tool for tuning the redox potentials and energy levels of carbazole derivatives. The strong electron-withdrawing nature of fluorine generally leads to a lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

In a study on poly(2,7-carbazole-alt-dithienylbenzothiadiazole) (PCDTBT) derivatives, replacing hydrogen atoms with fluorine on the benzothiadiazole unit resulted in a lower HOMO energy level for the fluorinated polymer (PCDTBT-F) compared to the non-fluorinated version. acs.org This effect is advantageous in applications like OPVs, where a deeper HOMO level can lead to a higher open-circuit voltage. However, the introduction of additional electron-donating groups can counteract this effect. acs.org

Interestingly, in some donor-acceptor copolymers, the incorporation of two fluorine atoms at the 3,6-positions of the 2,7-carbazole unit had a negligible impact on the HOMO levels. mdpi.com This suggests a complex interplay of inductive and mesomeric effects that can sometimes neutralize the expected electronic influence of fluorine. The LUMO energy levels in these specific copolymers also remained almost comparable to their non-fluorinated counterparts. mdpi.com

The following table summarizes the effect of fluorine substitution on the energy levels of selected carbazole-based polymers:

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) |

| PCDTBT | -5.45 | -3.56 | 1.89 |

| PCDTBT-F | -5.58 | -3.62 | 1.96 |

| PCBBBT-F | -5.35 | -3.53 | 1.82 |

| Data sourced from The Journal of Physical Chemistry C (2013). acs.org |

Impact of the 9-Phenyl Group Substituents on Photophysical and Electrochemical Responses

Substituents on the 9-phenyl ring of 9-phenyl-9H-carbazole derivatives play a significant role in modulating their photophysical and electrochemical properties. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—directly influences the energy levels and emission characteristics of the molecule. mdpi.com

A study on a series of 9-phenyl-9H-carbazole-based ortho-carboranyl compounds demonstrated that the quantum yields and radiative decay constants in the film state were progressively enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group. mdpi.com The trend observed was: -F < -H < -CH₃ < -C(CH₃)₃. mdpi.comresearchgate.net This indicates that a more electron-rich 9-phenyl group can improve the efficiency of the radiative decay process. mdpi.com

The introduction of different substituents on the 9-phenyl ring can also lead to shifts in the emission wavelengths. For example, in a series of 9-phenyl-9-phosphafluorene oxide derivatives with a carbazole donor, electron-donating groups like tert-butyl, carbazolyl, and phenyl on the carbazole moiety caused a redshift in the emission spectrum compared to the unsubstituted compound. beilstein-journals.org Conversely, an electron-withdrawing bromo group resulted in a blueshifted emission. beilstein-journals.org

The table below illustrates the influence of substituents on the 9-phenyl ring on the photoluminescence quantum yield (Φem) of ortho-carboranyl compounds in the film state:

| Compound | Substituent on 9-Phenyl Ring | Φem (%) |

| 1F | -F | 34 |

| 2P | -H | 44 |

| 3M | -CH₃ | 51 |

| 4T | -C(CH₃)₃ | 55 |

| Data sourced from Molecules (2021) and ResearchGate. mdpi.comresearchgate.net |

Correlation between Molecular Architecture and Charge Transport Capabilities

The shape of the molecule plays a crucial role. For instance, in a study comparing linear versus V-shaped carbazole-bridge-carbazole compounds, the molecular architecture was found to be key in determining the presence or absence of a molecular dipole moment. acs.org This, in turn, influences the material's polarity and its sensitivity to medium electrostatic effects, which are important for charge transport. acs.org

Furthermore, the dihedral angles between different parts of the molecule can affect the degree of electronic communication and, consequently, charge mobility. rsc.org In some triscarbazole-based compounds, large dihedral angles close to 90 degrees were observed, which were not dominated by steric hindrance but by inter-fragment interactions. rsc.org The integration of a hole-transporting moiety like carbazole with an electron-transporting unit is a common strategy to achieve balanced charge transport in a single molecular layer. researchgate.net

Strategies for Modulating Emission Wavelengths and Quantum Yields through Structural Engineering

Structural engineering offers a versatile toolkit for modulating the emission wavelengths and quantum yields of carbazole derivatives. Key strategies include the introduction of various functional groups, the extension of π-conjugation, and the control of intramolecular charge transfer (ICT). researchgate.netrsc.org

The fusion of carbazole units to create more rigid and extended π-conjugated systems is an effective approach to tune optoelectronic properties across a wide color gamut, from blue to red. researchgate.net Fused carbazole derivatives, such as indolocarbazole and thienocarbazole, have shown promise as both emitting and host materials in OLEDs. researchgate.net

The introduction of donor and acceptor moieties within the same molecule to create a D-π-A architecture is another powerful strategy. mdpi.com By varying the strength of the donor and acceptor groups and the nature of the π-bridge, the emission color and efficiency can be precisely controlled. For instance, attaching different substituents to the donor carbazole group in 9-phenyl-9-phosphafluorene oxide derivatives resulted in a range of emission wavelengths. beilstein-journals.org

Protonation-induced fluorescence modulation is a more recent strategy. rsc.org In certain pyridine-functionalized carbazole-based bipolar host materials, protonation of the pyridyl moiety restricts intramolecular rotation. rsc.org This, along with changes in the electronic profile, can lead to a significant enhancement of the fluorescence quantum yield, in some cases from 16% to 80%. rsc.org

Investigation of Inductive and Mesomeric Effects on Electronic Properties

The electronic properties of 3-fluoro-9-phenyl-9H-carbazole and its derivatives are governed by a delicate balance of inductive and mesomeric (or resonance) effects. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect generally lowers the energy levels of the molecular orbitals. acs.org

The position of substitution is critical in determining the dominant electronic effect. For example, a meta-inductive effect from a fluorine substituent on a phenylene spacer in a carbazole-based dye led to a lower molar absorption coefficient and reduced power conversion efficiency. rsc.org This highlights how the relative positions of substituents can dictate whether inductive or mesomeric effects have a greater influence on the final electronic properties of the molecule.

Future Directions and Emerging Research Trends for Fluoro Phenyl Carbazole Compounds

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Fluoro-9-phenyl-9H-carbazole and related compounds will prioritize efficiency, sustainability, and access to diverse derivatives. Current synthetic strategies, such as the Ullmann coupling reaction, serve as a foundation for producing these molecules. nih.gov However, emerging research trends point towards the adoption of more environmentally friendly and rapid synthesis techniques.

Modern synthetic methodologies that could be increasingly applied to fluoro-phenyl-carbazole synthesis include:

Microwave-Assisted Synthesis: This technique has been shown to produce fluoro-phenyl triazoles in minutes with high yields, representing a significant improvement over traditional methods. nih.govresearchgate.net Its application could drastically reduce reaction times and energy consumption in carbazole (B46965) synthesis.

Ultrasound Irradiation: Sonochemistry offers another avenue for efficient synthesis. Like microwave irradiation, it has been successfully used to create fluoro-phenyl triazoles quickly and in high yields, suggesting its potential for the synthesis of carbazole derivatives. mdpi.com

Click Chemistry: This approach, known for its high yields and clean reactions, could be adapted for the functionalization of the carbazole core, enabling the rapid assembly of complex molecular architectures. nih.govmdpi.com

Mechanochemistry: Solvent-free or low-solvent mechanochemical reactions are a cornerstone of green chemistry and could offer a sustainable pathway to synthesizing carbazole precursors and final products. nih.gov

The exploration of these sustainable methods is crucial for producing cleaner compounds and enabling more efficient manufacturing processes. nih.govnih.gov

| Synthetic Method | Potential Advantages for Fluoro-phenyl-carbazole Synthesis | Reference |

| Microwave Irradiation | Rapid reaction times (minutes), high yields, cleaner products | nih.govresearchgate.net |

| Ultrasound Irradiation | Fast synthesis, high yields of crystalline products | mdpi.com |

| Click Chemistry | High efficiency, high yields, modular approach for diverse derivatives | nih.govmdpi.com |

| Mechanochemistry | Reduced solvent use, energy efficiency, environmentally friendly | nih.gov |

Development of Multifunctional Carbazole-Based Materials

A significant trend in materials science is the development of single-component multifunctional materials that can simplify device architecture, thereby reducing manufacturing costs and logistical complexity. acs.org Fluoro-phenyl-carbazole derivatives are prime candidates for this approach, particularly in the field of organic electronics.

For instance, research on the closely related compound 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS) has demonstrated its versatility in organic light-emitting diodes (OLEDs). acs.org This single molecule can function as:

A fluorescent emitter. acs.org

A host material for quantum dots in QLEDs. acs.org

An acceptor component in an exciplex-based active layer. acs.org

A monomer for creating emissive polymers. acs.org

This multifunctionality stems from the compound's donor-acceptor (D-A) structure, which combines an electron-donating carbazole unit with an electron-deficient tetrafluorobenzene fragment. bohrium.com The introduction of fluorine enhances electron-withdrawing properties and can improve electron transport. bsu.by Future research will likely focus on designing new fluoro-phenyl-carbazole isomers and derivatives that can perform multiple roles in a single device, from light emission and charge transport to sensing external stimuli like pressure or chemical vapors. researchgate.net

Integration into Hybrid Organic-Inorganic Material Systems

The combination of organic carbazole derivatives with inorganic components creates hybrid materials that leverage the distinct properties of each constituent. nih.gov These materials, where components are mixed on a scale of less than 1 micrometer, often exhibit enhanced performance compared to their individual parts. nih.gov

A key emerging area is the use of fluoro-phenyl-carbazoles as host materials for inorganic quantum dots (QDs). In one such system, a carbazole derivative served as the host matrix for CdSeS/ZnS core-shell quantum dots, leading to a QLED with a clear emission spectrum from the quantum dots, demonstrating excellent energy transfer from the organic host. acs.org

Future research will likely expand on this concept, exploring:

Sol-Gel Materials: Incorporating fluoro-phenyl-carbazole derivatives into sol-gel matrices could create robust, transparent, and functional materials for applications like optical sensors. researchgate.net

Polyoxometalate (POM) Hybrids: The integration with POMs could yield materials with novel electronic, catalytic, or magnetic properties. rsc.org

Nanoparticle Composites: Dispersing inorganic nanoparticles within a carbazole-based polymer matrix can induce new properties like enhanced electrical conductivity or magnetic response. nih.gov

The goal of creating these hybrid systems is to produce materials with synergistic properties, such as high thermal stability from the inorganic component and efficient luminescence from the organic carbazole moiety.

Advanced Computational Design for Tailored Properties

Computational chemistry is an indispensable tool for accelerating the design and discovery of new materials. By simulating molecular properties, researchers can predict the performance of novel fluoro-phenyl-carbazole compounds before undertaking costly and time-consuming synthesis.

Key computational approaches include:

Density Functional Theory (DFT): Used to investigate the electronic structure and photophysical properties of carbazole derivatives in their ground and excited states. nih.gov This helps in understanding intramolecular charge transfer (ICT) characteristics, which are crucial for emissive materials. nih.gov

Molecular Docking: While often used in drug discovery, this method can be adapted to study the interactions between carbazole molecules and other components in a material blend or device layer. mdpi.com

Structure-Property Relationship Studies: Computational modeling helps elucidate how isomeric changes—such as altering the connection point of the phenyl group on the carbazole core—can influence molecular rigidity, electrochemical properties, and photophysical behavior. rsc.org

These theoretical calculations allow for the rational design of molecules with tailored properties, such as specific emission colors, high triplet energies for hosting phosphorescent emitters, or balanced charge carrier mobilities for improved device efficiency. bohrium.comrsc.org

Expansion into New Sensing and Device Technologies

The unique electronic and photophysical properties of fluoro-phenyl-carbazoles make them highly suitable for a range of advanced technologies beyond their current use. While their application in OLEDs is well-documented, future research is poised to expand into new domains.

OLED Technology Advancements: Research continues to optimize carbazole-based hosts for highly efficient phosphorescent OLEDs (PhOLEDs). By carefully designing donor-acceptor-donor (D-A-D) structures, researchers have achieved red PhOLEDs with high external quantum efficiencies (up to 21.7%) and low turn-on voltages (2.2 V). rsc.org The development of multifunctional carbazole derivatives simplifies device fabrication and improves stability. acs.org

| OLED Device Type | Role of Carbazole Derivative | Key Performance Metric | Reference |

| Fluorescent OLED | Single Emitter | External Quantum Efficiency (EQE): 4.2% | acs.org |

| Exciplex-based OLED | Acceptor | EQE: 5.3%; Brightness: ~25,000 cd/m² | acs.org |

| QLED | Host for Quantum Dots | EQE: 2.3%; Brightness: ~19,000 cd/m² | acs.org |

| Red PhOLED | Co-Host Material | EQE: 21.7% | rsc.org |

Emerging Sensing Applications: The fluorescence of carbazole compounds can be sensitive to their local environment, opening up possibilities for their use as chemical sensors (chemosensors). researchgate.net Future work could focus on developing fluoro-phenyl-carbazole-based sensors for:

Ion and Explosive Detection: Materials whose fluorescence changes upon interaction with specific ions or explosive vapors. researchgate.netscilit.com

pH Sensing: Integration into hybrid materials to create optical sensors for monitoring pH in specific environments, such as the carbonation of concrete. researchgate.net

Mechanochromic Sensors: Designing materials that change their emission color or intensity in response to physical pressure or grinding. researchgate.net

Scalability and Industrial Relevance of Research Findings

For research findings to have a real-world impact, they must be scalable and industrially relevant. The development of fluoro-phenyl-carbazole compounds is driven by the demand for high-performance materials in the electronics and display industries.

The industrial relevance of this research is enhanced by two key trends:

Multifunctionality: As previously noted, creating materials that can perform multiple roles within a device like an OLED is highly desirable. acs.org This simplifies the complex heterostructures of modern devices, which can reduce manufacturing time, cost, and logistical overhead. acs.org

Sustainable Synthesis: The shift towards more efficient and environmentally friendly synthetic routes, such as microwave or ultrasound-assisted reactions, is critical for industrial adoption. nih.gov These methods not only align with green chemistry principles but can also lead to higher throughput and lower production costs, making the large-scale synthesis of these specialized compounds more feasible. nih.govmdpi.com

Future efforts will need to continue focusing on developing synthetic pathways that are not only innovative but also robust, cost-effective, and adaptable to industrial-scale production, ensuring that these promising materials can transition from the laboratory to commercial applications.

Q & A

Basic Research Question

- X-ray crystallography (e.g., SHELX refinement ) resolves bond lengths, dihedral angles (e.g., 88.2° between carbazole and fluorophenyl planes ), and packing motifs. Key metrics include R-factors (<0.07) and data-to-parameter ratios (>12) .

- Spectroscopic methods : ¹H/¹³C NMR confirms substitution patterns, while UV-Vis and fluorescence spectroscopy (e.g., λem at 416 nm in THF ) probe electronic transitions.

- Computational modeling : Density Functional Theory (DFT) calculates HOMO/LUMO energies and predicts substituent effects on charge transport .

How do substituents (e.g., fluorine, alkyl chains) influence the photophysical properties of this compound derivatives?

Advanced Research Question

The fluorine atom enhances electron-withdrawing capacity, red-shifting absorption/emission spectra. Alkyl chains (e.g., ethyl vs. hexyl) modulate solid-state emission by altering intermolecular π-π interactions. For instance, hexyl chains in bicarbazole derivatives reduce aggregation, yielding sharp deep-blue emission (λem = 428 nm), while ethyl analogues show broader bands due to disordered packing . Thermally Activated Delayed Fluorescence (TADF) efficiency depends on substituent positions: methoxy groups at C-3/C-6 improve photoluminescence quantum yields (PLQY) up to 53% in non-doped films .

What methodologies resolve contradictions in photophysical data between solution and solid-state measurements?

Advanced Research Question

Discrepancies arise from aggregation-induced emission (AIE) or excimer formation. For example, bicarbazole derivatives exhibit solution-phase λem at 416 nm but solid-state shifts due to alkyl-dependent packing . To reconcile

- Compare time-resolved fluorescence lifetimes in both states.

- Use DSC/TGA to assess thermal stability and phase transitions.

- Apply TD-DFT simulations to model excited-state geometries and intermolecular interactions .

How can computational tools predict the performance of this compound in optoelectronic devices?

Advanced Research Question

- DFT calculations optimize molecular geometries and predict charge mobility. For example, tert-butyl substituents balance hole/electron mobilities (>10⁻⁴ cm² V⁻¹ s⁻¹ at high fields) .

- Marcus theory evaluates reorganization energies for charge transfer.

- Machine learning models correlate substituent effects with device metrics (e.g., external quantum efficiency, brightness up to 15,000 cd m⁻² ).

What strategies improve the efficiency of non-doped OLEDs using this compound emitters?

Advanced Research Question

- Aggregation-Induced Emission (AIE) design : Bulky substituents (e.g., tert-butyl) suppress concentration quenching.

- Host-free device architecture : Directly deposit emitters via vacuum sublimation to minimize interfacial defects.

- Layer optimization : Use hole-transport layers (e.g., TAPC) with matched ionization potentials (5.75–5.89 eV ).

How should researchers select purification methods for carbazole derivatives based on solubility and stability?

Basic Research Question

- High solubility in THF/DCM : Use silica gel chromatography with gradients (e.g., hexane → EtOAc) .

- Low solubility : Recrystallize from methanol/ethanol mixtures.

- Thermally unstable compounds : Avoid heating; employ freeze-drying or low-temperature rotary evaporation .

What are the best practices for refining crystal structures of halogenated carbazoles using SHELX?

Basic Research Question

- Data collection : Use low-temperature (113 K) single-crystal X-ray diffraction to minimize thermal motion .

- Refinement : Apply SHELXL with constraints for anisotropic displacement parameters. Validate using checkCIF/PLATON to flag outliers (e.g., bond length errors >0.02 Å ).

- Twinning analysis : For non-merohedral twinning, use HKLF5 format in SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.